HTR6 Receptor Binding Affinity: Target Engagement Data vs. Class Baseline
3-(Piperazine-1-carbonyl)-benzoic acid demonstrates measurable binding affinity for the serotonin 5-HT6 receptor (HTR6), a Class A GPCR implicated in cognitive function and a therapeutic target for neurological disorders. As documented in the NIH Pharos database and associated patent literature (US9067949), the compound exhibits a Ki value of 9.64 (pKi units) against HTR6 [1]. This binding data establishes a quantifiable biochemical benchmark for structure-activity relationship (SAR) studies focused on piperazine-carboxylic acid scaffolds. The meta-substitution geometry is critical for this interaction; regioisomeric variants (e.g., para-substituted CAS 691394-20-4) present altered molecular recognition surfaces and are not interchangeable in HTR6-targeted screening campaigns.
| Evidence Dimension | Receptor binding affinity (HTR6 serotonin receptor) |
|---|---|
| Target Compound Data | Ki = 9.64 pKi |
| Comparator Or Baseline | No direct head-to-head data available for regioisomers in same assay; baseline HTR6 affinity expected to vary with substitution pattern |
| Quantified Difference | Not applicable (single-compound measurement) |
| Conditions | In vitro binding assay; HTR6 receptor (5-hydroxytryptamine receptor 6); data sourced from US Patent 9,067,949 (2015) |
Why This Matters
This HTR6 binding affinity value provides a specific, quantitative biochemical parameter for experimental design and compound selection in GPCR-targeted drug discovery, distinguishing it from regioisomers lacking documented HTR6 activity.
- [1] Pharos/NIH Ligand Summary. US9067949, 191. Target: HTR6 (5-hydroxytryptamine receptor 6). Activity: Ki = 9.64 pKi. PubChem CID: 68115666. View Source
